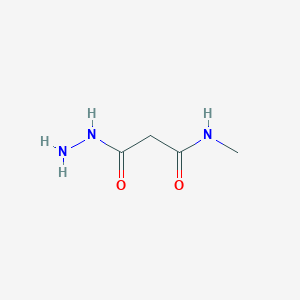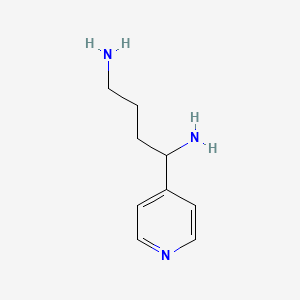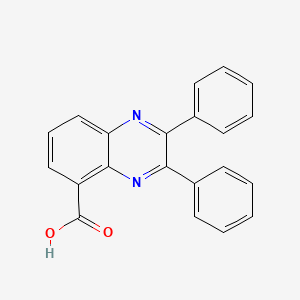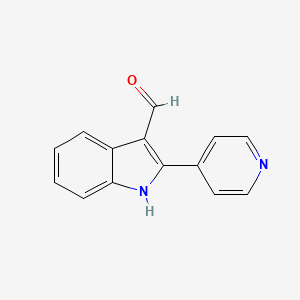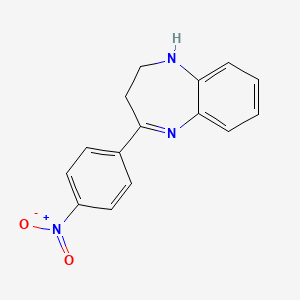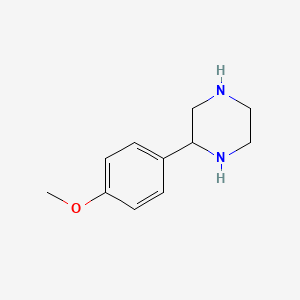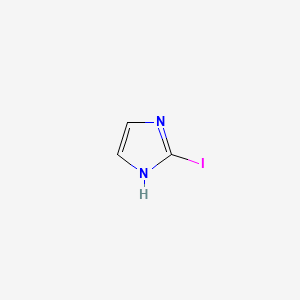
2-碘咪唑
描述
2-Iodoimidazole is an organic compound with the molecular formula C3H3IN2 It is a derivative of imidazole, where an iodine atom is substituted at the second position of the imidazole ring
科学研究应用
2-Iodoimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antifungal or anticancer agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with other molecules.
Biological Studies: Researchers use 2-Iodoimidazole to study enzyme mechanisms and protein-ligand interactions, as it can act as a probe or inhibitor in biochemical assays.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用机制
Target of Action
2-Iodoimidazole, also known as 2-iodo-1H-imidazole, is a small molecule that interacts with various targets. It belongs to the class of organic compounds known as imidazoles . These compounds contain an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The primary targets of 2-Iodoimidazole include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial .
Mode of Action
It is known to interact with its targets, leading to various biochemical changes . For instance, it can interact with the enzyme sarcosine oxidase, which plays a role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues .
Biochemical Pathways
2-Iodoimidazole affects various biochemical pathways. For example, it has been studied for its role in the synthesis of imidazole-containing protein farnesyltransferase inhibitors . The Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction, has been found to be very efficient in introducing functionalized alkyl chains at the 2-position of the imidazole ring .
Result of Action
The molecular and cellular effects of 2-Iodoimidazole’s action depend on its specific targets and the biochemical pathways it affects. For instance, its interaction with protein farnesyltransferase could potentially inhibit the function of this enzyme, affecting protein prenylation and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoimidazole typically involves the iodination of imidazole. One common method is the direct halogenation of imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the 2-iodo derivative.
Industrial Production Methods: In an industrial setting, the production of 2-Iodoimidazole can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain high-purity 2-Iodoimidazole.
化学反应分析
Types of Reactions: 2-Iodoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst, such as palladium, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-imidazole derivatives.
相似化合物的比较
2-Iodoimidazole can be compared with other halogenated imidazoles, such as 2-Bromoimidazole and 2-Chloroimidazole. While all these compounds share similar structural features, the presence of different halogen atoms imparts unique reactivity and properties:
2-Bromoimidazole: Generally more reactive in substitution reactions due to the higher reactivity of the bromine atom compared to iodine.
2-Chloroimidazole: Less reactive than 2-Iodoimidazole but more stable, making it suitable for applications requiring higher stability.
The uniqueness of 2-Iodoimidazole lies in its balance between reactivity and stability, making it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
2-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDMDLNVVCTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378478 | |
| Record name | 2-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-62-6 | |
| Record name | 2-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Iodoimidazole in organic synthesis?
A: 2-Iodoimidazole serves as a valuable building block in organic synthesis, particularly for constructing more complex imidazole-containing molecules. Its reactivity stems from the iodine atom at the 2-position, allowing for diverse chemical transformations. Notably, it participates in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, enabling the introduction of functionalized alkyl chains at the 2-position of the imidazole ring. [] This reaction pathway opens avenues for synthesizing various bioactive compounds, including protein farnesyltransferase inhibitors. []
Q2: How does the presence of halogen bonding influence the structural organization of 2-Iodoimidazole derivatives?
A: Halogen bonding plays a significant role in the solid-state structures of 2-Iodoimidazole derivatives. Studies revealed that strong C-I...N halogen bonds can dictate the three-dimensional arrangement of molecules. For instance, in 1-benzyl-2-iodo-1H-imidazole, a robust C-I...N halogen bond links molecules into one-dimensional zigzag ribbons. [] Conversely, other derivatives like 1-benzyl-4-iodo-1H-imidazole and 1-benzyl-2-iodo-1H-benzimidazole exhibit C-I...π halogen-bonded dimers as the dominant structural motif. []
Q3: Can you elaborate on the use of 2-Iodoimidazole in synthesizing protein farnesyltransferase inhibitors and the role of chirality in this context?
A: Researchers have leveraged 2-Iodoimidazole in the development of novel protein farnesyltransferase inhibitors. Palladium-catalyzed cross-coupling reactions, specifically the Suzuki coupling, have proven effective in introducing functionalized alkyl chains to the imidazole ring. [] This approach allows for the incorporation of chiral centers into the target molecules. Studies have demonstrated that the stereochemistry of these inhibitors significantly influences their enzymatic activity. [] This finding highlights the importance of asymmetric synthesis strategies for fine-tuning the biological properties of these compounds.
Q4: How does 2-Iodoimidazole contribute to the synthesis of supramolecular assemblies?
A: 2-Iodoimidazole acts as a precursor for synthesizing 2,2'-biimidazoles, compounds capable of self-assembling into helical structures. [] The palladium(0)-catalyzed homocoupling of 2-iodoimidazoles leads to the formation of these biimidazole derivatives. [] In the solid state, these molecules engage in intermolecular N-H...N hydrogen bonding, resulting in the formation of twisted, ribbon-like columns that resemble double helices. [] The specific alkyl and ester substituents on the biimidazole units influence the degree of helical twist. []
Q5: How does lithiation affect the reactivity of 2-Iodoimidazole?
A: Lithiation of 1-benzenesulfonylimidazole, a protected form of 2-Iodoimidazole, significantly enhances its reactivity. [, ] This process generates a nucleophilic species capable of adding to carbonyl compounds, albeit in low yields. [, ] Furthermore, lithiation facilitates the direct iodination of the imidazole ring at the 2-position, ultimately leading to the formation of 2-Iodoimidazole after deprotection. [, ] This method highlights the synthetic utility of lithiation in manipulating the reactivity of imidazole derivatives.
Q6: What computational chemistry approaches have been employed to study 2-Iodoimidazole?
A: Computational studies have been conducted to investigate the rotational spectra and nuclear quadrupole coupling constants of 2-Iodoimidazole. [, ] These investigations provide valuable insights into the electronic structure, bonding properties, and conformational preferences of the molecule. These data are crucial for understanding the compound's behavior in different chemical environments and for developing accurate predictive models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


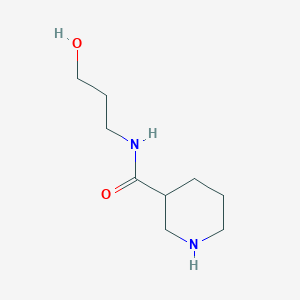

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)
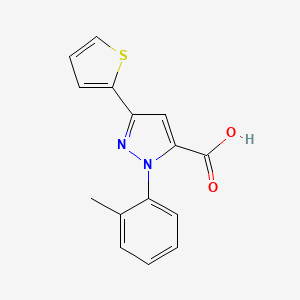
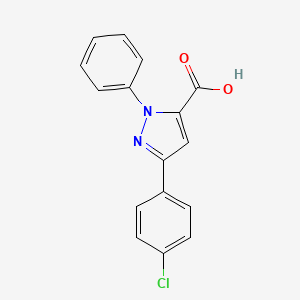
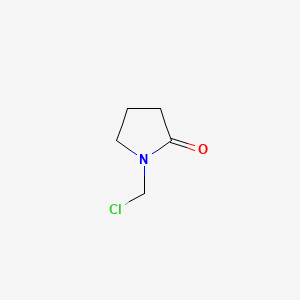
![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
